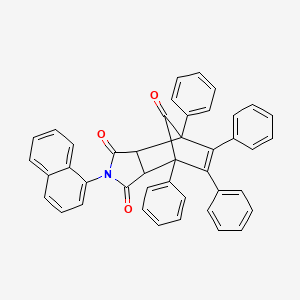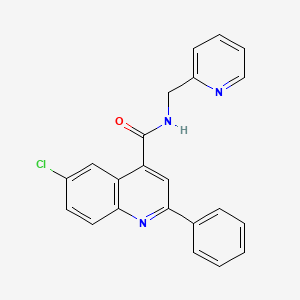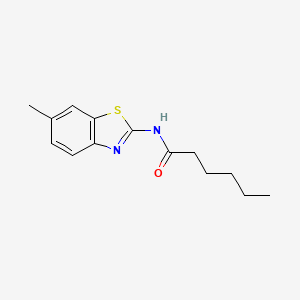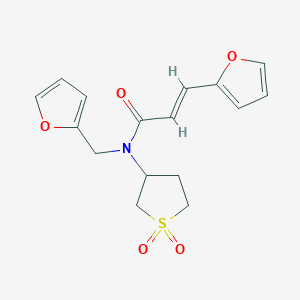![molecular formula C28H24FNO5 B11122777 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122777.png)
2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Final assembly: The final step includes the coupling of the various fragments under controlled conditions to yield the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other fluorinated chromeno[2,3-c]pyrrole derivatives and compounds with similar functional groups. Compared to these, 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24FNO5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24FNO5/c1-16-4-7-18(8-5-16)25-24-26(31)20-15-19(29)9-11-21(20)35-27(24)28(32)30(25)13-12-17-6-10-22(33-2)23(14-17)34-3/h4-11,14-15,25H,12-13H2,1-3H3 |
InChI Key |
MCMSRWJSLYDVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11122701.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11122706.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122707.png)
![7-Fluoro-1-(4-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122725.png)
![5-[4-(dimethylamino)phenyl]-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122740.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11122745.png)
![Methyl 4-(4-fluorophenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11122757.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122764.png)

![Methyl 4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11122775.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122778.png)
